1-Bromo-6-chloroimidazo[1,5-a]pyrazine

Medicinal Chemistry Building Block Sourcing Regioisomer Purity

Researchers pursuing sequential functionalization of imidazo[1,5-a]pyrazine scaffolds frequently encounter undesired cross-reactivity when employing symmetrical dihalogenated analogs. 1-Bromo-6-chloroimidazo[1,5-a]pyrazine (CAS 1214875-29-2) resolves this through differential C1-Br versus C6-Cl reactivity: • Br undergoes oxidative addition ~100-1000× faster than Cl under Suzuki-Miyaura conditions, enabling site-selective C1 derivatization while C6-Cl remains intact for subsequent diversification. • XLogP3 2.8 and tPSA 30.2 Ų align with CNS drug-likeness guidelines, supporting CNS-penetrant candidate synthesis. • Supplied at ≥95% purity; store at 2-8°C. Standard international B2B shipping applies.

Molecular Formula C6H3BrClN3
Molecular Weight 232.465
CAS No. 1214875-29-2
Cat. No. B580933
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-6-chloroimidazo[1,5-a]pyrazine
CAS1214875-29-2
Molecular FormulaC6H3BrClN3
Molecular Weight232.465
Structural Identifiers
SMILESC1=C(N=CC2=C(N=CN21)Br)Cl
InChIInChI=1S/C6H3BrClN3/c7-6-4-1-9-5(8)2-11(4)3-10-6/h1-3H
InChIKeyKBXCMDVFWACMSQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Bromo-6-chloroimidazo[1,5-a]pyrazine Overview


1-Bromo-6-chloroimidazo[1,5-a]pyrazine (CAS 1214875-29-2) is a heterocyclic building block characterized by a fused imidazo[1,5-a]pyrazine core bearing bromine at the 1-position and chlorine at the 6-position [1]. The compound exhibits a calculated XLogP3 value of 2.8 , topological polar surface area (tPSA) of 30.2 Ų , and a predicted pKa of 0.99 ± 0.30 , indicating its weakly basic character and moderate lipophilicity. This dihalogenated scaffold serves as a versatile intermediate for sequential functionalization via palladium-catalyzed cross-coupling and nucleophilic aromatic substitution chemistries , positioning it as a strategic building block for medicinal chemistry programs targeting kinase inhibitors [2] and CNS-penetrant therapeutics [3].

Sequential cross-coupling via differential halide reactivity
Imidazo[1,5-a]pyrazine scaffold for kinase inhibitor libraries
CNS drug-likeness profile supports brain-penetrant analog design

1-Bromo-6-chloroimidazo[1,5-a]pyrazine Substitution Risks


Substituting 1-Bromo-6-chloroimidazo[1,5-a]pyrazine with a different halogenated imidazo[1,5-a]pyrazine derivative is not chemically equivalent and may alter synthetic outcomes or biological target engagement. The regiochemistry of halogen placement—specifically bromine at position 1 and chlorine at position 6—dictates the chemoselectivity profile of sequential cross-coupling reactions . The differential reactivity of aryl bromides versus aryl chlorides in palladium-catalyzed transformations (bromide oxidative addition proceeds approximately 100- to 1000-fold faster than chloride under standard Suzuki-Miyaura conditions [1]) enables programmed, site-selective derivatization that cannot be replicated using di-bromo, di-chloro, or regioisomeric analogs . Furthermore, the imidazo[1,5-a]pyrazine core regioisomers (e.g., 8-chloro substitution vs. 6-chloro substitution) produce structurally distinct vectors that affect molecular geometry and target binding [2]. Failure to account for these differences can result in altered reaction yields, unintended byproducts, and divergent structure-activity relationships in downstream applications.

Regiochemistry 6-Chloro vs. 8-chloro regioisomer alters molecular geometry and downstream SAR; cannot be interchanged.
Halogen pattern Di-bromo or di-chloro analogs do not replicate the programmed C1-Br/C6-Cl chemoselectivity for sequential coupling.
Synthetic route Imidazole-first routes may shift cost and scalability profiles; pyrazine-first metalation strategy enables cost-effective scale-up.

1-Bromo-6-chloroimidazo[1,5-a]pyrazine Differentiation Evidence


6-Chloro vs. 8-Chloro Regiochemistry

1-Bromo-6-chloroimidazo[1,5-a]pyrazine (target compound) and 1-Bromo-8-chloroimidazo[1,5-a]pyrazine (CAS 1352897-61-0) are regioisomers that differ only in the position of the chlorine substituent on the pyrazine ring . This positional difference produces distinct molecular geometries and electronic distributions [1]. In synthetic applications, the 6-chloro substitution pattern of the target compound provides a divergent vector for subsequent functionalization compared to the 8-chloro analog . Procurement of the incorrect regioisomer can result in the synthesis of an unintended analog series, potentially invalidating structure-activity relationship studies and wasting development resources.

6-Chloro vs. 8-Chloro Regiochemistry
Reported
Chlorine at position 6 yields divergent vector vs. 8-chloro regioisomer (CAS 1352897-61-0).
Regioisomeric purity defines molecular geometry outcome.
InChIKey differentiation confirms structural non-equivalence.
Medicinal Chemistry Building Block Sourcing Regioisomer Purity

Pyrazine-First vs. Imidazole-First Synthesis

The synthesis of 1-Bromo-6-chloroimidazo[1,5-a]pyrazine via metalation of 2-chloropyrazine followed by formylation and subsequent cyclization [1] offers a distinct advantage over alternative imidazole-first synthetic routes. This approach leverages the commercial availability of 2-chloropyrazine (approximate bulk cost: $0.5-2/g) versus specialized imidazole precursors that may cost $50-200/g [2], translating to an estimated 10- to 100-fold reduction in raw material costs for multi-gram to kilogram scale syntheses . The LTMP (lithium 2,2,6,6-tetramethylpiperidide)-mediated metalation of 2-chloropyrazine followed by DMF formylation proceeds with reported yields of 60-85% for the (3-chloro-2-pyrazinyl)methanol intermediate [1], providing a scalable entry to the imidazo[1,5-a]pyrazine core system.

Pyrazine-First vs. Imidazole-First Synthesis
Class-level inference
Estimated 10- to 100-fold precursor cost reduction; intermediate yields 60–85% at scale.
Supports cost-effective, scalable procurement route.
Cost differential derived from 2-chloropyrazine vs. specialized imidazole precursors.
Organic Synthesis Process Chemistry Building Block Selection

Defined Purity vs. Technical Grade

Commercial vendors specify 1-Bromo-6-chloroimidazo[1,5-a]pyrazine with minimum purity of 95% or 97% [1], while comparable imidazo[1,5-a]pyrazine derivatives from non-specialized sources may be offered as technical grade with undefined purity ranges (e.g., 90-98%) . The compound is supplied as a characterized off-white to light yellow solid with defined storage conditions of 2-8°C , ensuring batch-to-batch consistency. This level of specification provides a quantifiable quality threshold that reduces the risk of synthetic failures attributable to uncharacterized impurities or decomposition products in downstream reactions.

Defined Purity vs. Technical Grade
Specification review
Minimum purity 95–97%; characterized solid, stored at 2–8°C.
Ensures batch-to-batch reproducibility in synthesis.
Technical grade alternatives may show wider purity ranges (90–98%).
Quality Control Procurement Specifications Analytical Chemistry

CNS Drug-Likeness Properties

1-Bromo-6-chloroimidazo[1,5-a]pyrazine exhibits a calculated XLogP3 value of 2.8 and a topological polar surface area (tPSA) of 30.2 Ų , placing it within the favorable physicochemical space for CNS drug candidates. For comparison, the imidazo[1,5-a]pyrazine-based P2Y1 antagonist 12g (a structurally elaborated derivative of this scaffold class) achieved an IC50 of 1.95 μM and demonstrated a 5.6-fold increase in brain AUC (37.57 μg/g·h) compared to the non-rigidified lead compound HNW001 [1]. While direct head-to-head comparison of the building block against alternative scaffolds is not available, the XLogP3/tPSA profile of 2.8/30.2 Ų aligns with CNS drug-likeness guidelines (recommended: XLogP 1-4, tPSA < 60-70 Ų) [2], suggesting this building block provides an advantageous starting point for CNS-penetrant analog synthesis.

CNS Drug-Likeness Properties
Class-level inference
XLogP3 = 2.8; tPSA = 30.2 Ų (within CNS-favorable range).
Profile aligns with CNS permeability guidelines.
Derivative 12g showed 5.6× brain AUC increase vs. non-rigidified lead.
CNS Drug Discovery Blood-Brain Barrier Medicinal Chemistry

Ionization State and pKa Differentiation

1-Bromo-6-chloroimidazo[1,5-a]pyrazine has a predicted pKa of 0.99 ± 0.30 , indicating it is a very weakly basic compound that remains predominantly un-ionized under physiological conditions (pH 7.4). For comparison, the related imidazo[1,5-a]quinoxaline scaffold exhibits a higher predicted pKa of approximately 2.5-3.5 , while imidazo[1,2-a]pyrazine derivatives typically show pKa values in the range of 4.0-5.5 . The lower pKa of 0.99 for the target compound translates to a calculated ionization ratio of approximately 2.5 × 10⁷:1 (un-ionized:ionized) at pH 7.4 , whereas a comparator with pKa 4.0 would exhibit a ratio of approximately 2.5 × 10³:1—a 10,000-fold difference in ionized fraction that can significantly affect passive membrane permeability and tissue distribution.

Ionization State and pKa Differentiation
Class-level inference
Predicted pKa = 0.99 ± 0.30; remains >99.9999% un-ionized at pH 7.4.
Extremely low basicity minimizes pH-dependent solubility shifts.
Compared to imidazo[1,2-a]pyrazine pKa ~4.0–5.5; ionization ratio differs ~10,000-fold.
Physicochemical Profiling Drug-Likeness Ionization State

Kinase Inhibitor Scaffold Validation

Imidazo[1,5-a]pyrazine derivatives have been validated as JAK kinase-targeted anticancer agents, with optimized compounds exhibiting IC50 values substantially lower than the clinical standard fluorouracil (5-FU) [1]. Specifically, three imidazo[1,5-a]pyrazine derivatives demonstrated IC50 values against tumor cell lines that were significantly lower than 5-FU while showing low toxicity to normal L-02 hepatocytes [1]. In a separate study, oxindole-derived imidazo[1,5-a]pyrazine compound 7l showed GI50 values ranging from 1.54 to 13.0 μM across a panel of 52 human tumor cell lines derived from nine cancer types [2], with cell cycle arrest observed in G0/G1 phase upon treatment of A549 cells at 6.5 μM (IC50) [3]. Notably, compound 7l did not affect normal cells, indicating a degree of tumor selectivity [3]. While direct activity data for the 1-bromo-6-chloro building block itself are not available, these class-level data establish the imidazo[1,5-a]pyrazine scaffold as a validated starting point for kinase inhibitor discovery programs.

Kinase Inhibitor Scaffold Validation
Class-level inference
Imidazo[1,5-a]pyrazine derivatives show IC50 values lower than 5-FU; GI50 1.54–13.0 μM across 52 cell lines.
Scaffold supports kinase inhibitor discovery programs.
Building block itself has no direct activity data; class-level evidence only.
Kinase Inhibition Anticancer JAK-STAT Pathway

1-Bromo-6-chloroimidazo[1,5-a]pyrazine Procurement Scenarios


Sequential Cross-Coupling for Kinase Libraries

The differential reactivity of the C1-bromo and C6-chloro substituents enables programmed, site-selective functionalization via sequential palladium-catalyzed cross-coupling reactions . The bromine atom undergoes oxidative addition approximately 100- to 1000-fold faster than chlorine under standard Suzuki-Miyaura conditions [1], allowing selective C1 derivatization while leaving the C6-chloro position intact for subsequent diversification. This chemoselectivity profile supports efficient library synthesis for kinase inhibitor programs targeting JAK-family kinases [2] or other therapeutically relevant kinases [3], where the imidazo[1,5-a]pyrazine scaffold has demonstrated validated target engagement [2].

BBB-Penetrant CNS Candidate Synthesis

The compound's calculated physicochemical profile—XLogP3 of 2.8 and tPSA of 30.2 Ų —aligns with established CNS drug-likeness guidelines (XLogP 1-4, tPSA < 60-70 Ų) [4]. Imidazo[1,5-a]pyrazine-derived compounds have demonstrated significant brain exposure, with analog 12g achieving a brain AUC of 37.57 μg/g·h—a 5.6-fold improvement over non-rigidified lead compounds—and an ED50 of 4.49 mg/kg in a rat MCAO stroke model [1]. The target building block provides an entry point for synthesizing CNS-penetrant candidates for neurological indications including ischemic stroke and neurodegenerative disorders.

Cost-Effective Scale-Up Synthesis

The pyrazine-first synthetic route to 1-Bromo-6-chloroimidazo[1,5-a]pyrazine, proceeding via LTMP-mediated metalation of 2-chloropyrazine followed by DMF formylation , offers economic advantages over alternative imidazole-first strategies. The commercial availability of 2-chloropyrazine at approximately $0.5-2/g compared to specialized imidazole precursors at $50-200/g [1] translates to an estimated 10- to 100-fold reduction in precursor material costs [2]. The route has been demonstrated at scale with intermediate yields of 60-85% and is amenable to process optimization [2], supporting cost-effective procurement for medicinal chemistry programs requiring gram to kilogram quantities.

Reference Standard for Analytical Development

The compound is supplied with defined purity specifications of 95-97% [1] and characterized as an off-white to light yellow solid [3] with recommended storage at 2-8°C [4]. These specifications support its use as a reference standard for analytical method development, impurity profiling, and quality control in pharmaceutical development workflows . The defined purity threshold reduces the risk of synthetic failures attributable to uncharacterized impurities in downstream reactions, providing a quantifiable quality benchmark for procurement decisions .

Application
Selection Property
Validation Focus
Kinase inhibitor library synthesis
Sequential cross-coupling reactivity (Br vs. Cl)
Site-selective derivatization efficiency
CNS-penetrant analog design
Favorable CNS drug-likeness profile
Brain exposure and permeability assay context
Gram-to-kilogram scale-up synthesis
Pyrazine-first synthetic route cost profile
Precursor cost and yield reproducibility
Analytical reference standard
Defined purity specification
Impurity profiling and batch consistency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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